N-(3-methylpyridin-2-yl)-3-nitro-4-piperidin-1-ylbenzamide
Overview
Description
N-(3-methylpyridin-2-yl)-3-nitro-4-piperidin-1-ylbenzamide: is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
The synthesis of N-(3-methylpyridin-2-yl)-3-nitro-4-piperidin-1-ylbenzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 3-nitro-4-(1-piperidinyl)benzoic acid with an appropriate amine, such as 3-methyl-2-pyridinylamine, under suitable conditions.
Nitration: The nitration of the benzamide core can be achieved using a nitrating agent such as nitric acid in the presence of sulfuric acid.
Coupling Reaction: The final step involves coupling the nitrated benzamide with 3-methyl-2-pyridinylamine under conditions that facilitate the formation of the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-(3-methylpyridin-2-yl)-3-nitro-4-piperidin-1-ylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions where functional groups on the benzamide core are replaced by other groups. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(3-methylpyridin-2-yl)-3-nitro-4-piperidin-1-ylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-methylpyridin-2-yl)-3-nitro-4-piperidin-1-ylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(3-methylpyridin-2-yl)-3-nitro-4-piperidin-1-ylbenzamide can be compared with other similar compounds, such as:
This compound derivatives: These compounds have similar structures but with different functional groups attached, leading to variations in their properties and applications.
Other Benzamides: Compounds with a benzamide core but different substituents, such as this compound, can be compared in terms of their chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(3-methylpyridin-2-yl)-3-nitro-4-piperidin-1-ylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-13-6-5-9-19-17(13)20-18(23)14-7-8-15(16(12-14)22(24)25)21-10-3-2-4-11-21/h5-9,12H,2-4,10-11H2,1H3,(H,19,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEYLPASJUCNAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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